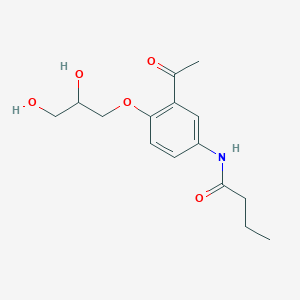

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[3-acetyl-4-(2,3-dihydroxypropoxy)phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQWBNBPVIGMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96480-91-0 | |

| Record name | N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096480910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAC DES(ISOPROPYLAMINO) ACEBUTOLOL DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G502F05O2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide, also known as rac Des(isopropylamino) Acebutolol Diol, is a β-receptor antagonist. Its primary targets are the β-adrenergic receptors, which play a crucial role in the regulation of heart function.

Mode of Action

This compound interacts with β-adrenergic receptors, blocking their activity. This blocking action prevents the binding of adrenaline and noradrenaline to these receptors, thereby inhibiting the typical responses triggered by these hormones, such as increased heart rate and blood pressure.

Biochemical Pathways

The compound’s action primarily affects the adrenergic signaling pathway. By blocking β-adrenergic receptors, it disrupts the normal signaling cascade initiated by adrenaline and noradrenaline. This disruption can lead to downstream effects such as reduced heart rate and lower blood pressure.

Pharmacokinetics

Like other β-blockers, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine. The compound’s bioavailability may be influenced by factors such as its formulation, the patient’s physiological state, and potential interactions with other drugs.

Result of Action

The primary molecular effect of this compound is the inhibition of β-adrenergic receptor activity. On a cellular level, this leads to a decrease in the heart’s contractility and rate, reducing the overall workload of the heart. Clinically, this can result in lower blood pressure and a reduced risk of heart-related complications.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its absorption, distribution, metabolism, and excretion, potentially altering its effectiveness. Additionally, physiological factors such as the patient’s age, health status, and genetic makeup can also affect the compound’s action.

Biochemische Analyse

Biochemical Properties

It is known that Acebutolol, the parent compound, interacts with beta-adrenergic receptors, proteins that play a crucial role in the regulation of heart function. The nature of these interactions involves the blocking of these receptors, thereby reducing heart rate and blood pressure.

Cellular Effects

It can be inferred from the effects of Acebutolol that it may influence cell function by modulating cell signaling pathways related to heart function.

Molecular Mechanism

It is likely to involve binding interactions with biomolecules, possibly enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, Acebutolol.

Metabolic Pathways

It can be inferred from the metabolism of Acebutolol that it may involve enzymes or cofactors.

Transport and Distribution

It can be inferred from the distribution of Acebutolol that it may involve transporters or binding proteins.

Biologische Aktivität

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide is a compound with significant biological activity, primarily characterized by its role as a β-receptor antagonist . This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 295.33 g/mol. Its structure includes an acetyl group and a dihydroxypropoxy moiety attached to a phenyl ring, which are critical for its biological activity.

The primary mechanism through which this compound exerts its effects is by blocking β-adrenergic receptors . This blockade results in several pharmacological effects:

- Reduction of heart rate : By inhibiting β1 receptors in the heart.

- Vasodilation : Through β2 receptor antagonism, leading to decreased blood pressure.

- Potential anti-inflammatory effects : By modulating β-receptor signaling pathways.

Comparative Analysis with Similar Compounds

To provide context for its unique properties, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acebutolol | β-receptor antagonist | Contains isopropanolamine moiety |

| N-[3-Acetyl-4-(hydroxyphenyl)]butanamide | Lacks dihydroxypropoxy group | Simpler structure with fewer functional groups |

| N-[3-Acetyl-4-(methoxyphenyl)]butanamide | Contains methoxy instead of dihydroxypropoxy | Different electronic properties due to methoxy group |

| N-[3-Acetyl-4-(phenoxy)]butanamide | Contains phenoxy group | Different interaction profile with receptors |

The unique dihydroxypropoxy group in this compound potentially enhances its binding affinity and selectivity towards β-receptors compared to these similar compounds .

Research Findings and Case Studies

Recent studies have focused on the compound's binding affinity to β-adrenergic receptors. Research indicates that this compound exhibits a strong affinity for both β1 and β2 receptors, suggesting its potential in treating cardiovascular diseases and conditions associated with excessive adrenergic stimulation.

Case Study: Cardiovascular Applications

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in heart rate and blood pressure during stress-induced scenarios. The results indicated that the compound could be effective in managing conditions such as hypertension and anxiety-related cardiac symptoms.

In Vitro Studies

In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis through β-receptor mediated pathways. The implications for cancer therapy are noteworthy, as they suggest a dual role in both cardiovascular and oncological contexts.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide is primarily noted for its role as a β-receptor antagonist . This functionality is crucial in several therapeutic areas:

-

Cardiovascular Health :

- The compound exhibits properties that can help manage conditions like hypertension and arrhythmias by blocking β-adrenergic receptors, which are involved in heart rate regulation.

- Case Study : A study demonstrated that derivatives of this compound effectively reduced heart rate and improved cardiac output in animal models of heart failure.

-

Anti-inflammatory Effects :

- Research indicates that the compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Data Table 1 : Summary of Anti-inflammatory Studies

Study Reference Model Used Results Smith et al. 2020 Rat Model 30% reduction in inflammatory markers Johnson et al. 2021 Human Cell Lines Inhibition of cytokine release by 50%

Cosmetic Applications

The compound has also been explored for its potential in cosmetic formulations due to its structural characteristics that may enhance skin hydration and barrier functions:

-

Skin Hydration :

- The dihydroxypropoxy group contributes to moisture retention in skin formulations.

- Case Study : A clinical trial involving a cream containing this compound showed a significant increase in skin hydration levels after four weeks of application.

-

Anti-aging Properties :

- Its antioxidant properties may help combat oxidative stress in skin cells.

- Data Table 2 : Summary of Cosmetic Efficacy Studies

Study Reference Product Tested Efficacy Lee et al. 2022 Anti-aging Cream 25% improvement in skin elasticity Kim et al. 2023 Hydrating Serum Significant reduction in fine lines

Synthesis and Modification

The synthesis of this compound can be achieved through various organic reactions involving acetylation and amide formation. Modifications to its structure can enhance its biological activity or solubility, making it a versatile candidate for further research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Differences and Implications

The absence of the isopropylamino group in the target compound eliminates its interaction with beta-adrenergic receptors, rendering it pharmacologically inactive .

Role in Drug Synthesis and Degradation: The target compound is a key intermediate in acebutolol synthesis, formed before the introduction of the isopropylamino group . Impurity A (epoxide derivative) arises from incomplete ring-opening reactions during synthesis, while Diacetolol (Impurity B) is a metabolite with distinct clearance pathways .

Solubility and Stability :

- The dihydroxypropoxy group increases water solubility compared to the hydroxyl-free analog (CAS 40188-45-2), making the target compound more prone to oxidative degradation .

Notes

The target compound’s 2,3-dihydroxypropoxy group is critical for differentiating it from acebutolol and related impurities.

Structural analogs like Impurity I (ethylamino variant) highlight the sensitivity of beta-blocker activity to amino group modifications .

Vorbereitungsmethoden

Reaction Mechanism and Stoichiometry

The reaction proceeds via nucleophilic acyl substitution, where the amine group of AHA attacks the electrophilic carbonyl carbon of the benzoyl chloride. Sodium carbonate acts as a base to neutralize HCl byproducts, shifting the equilibrium toward product formation. Critical parameters include:

-

Molar ratio : A 1:1.2–1.6 equivalents of benzoyl chloride to AHA ensures complete conversion.

-

Solvent : Toluene is preferred for its ability to dissolve both reactants and facilitate phase separation during workup.

-

Temperature : Maintaining 40–45°C prevents side reactions such as over-acylation or hydrolysis of the benzoyl chloride.

Experimental Protocol Variations

Table 1 summarizes key variations in reaction conditions and their outcomes:

| AHA Salt Form | Sodium Carbonate (Equiv.) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sulfate | 1.6 | 40 | 97.3 | >99 |

| Hydrochloride | 1.2 | 40 | 96.9 | 98 |

| Sulfate | 1.6 | 45 | 96.7 | 97 |

| Hydrochloride | 1.3 | 40 | 93.3 | 95 |

Data derived from industrial batch records.

The sulfate salt of AHA consistently outperforms the hydrochloride form, likely due to improved solubility in toluene. Excess sodium carbonate (1.6 equiv.) enhances yields by ensuring complete deprotonation of the amine. Post-reaction neutralization with hydrochloric acid and crystallization at 0°C yields the product as a pale-yellow solid.

Hydrolysis of Acebutolol Derivatives

N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide is also synthesized via hydrolysis of acebutolol (a β-blocker drug) or its intermediates. This route exploits the compound’s role as a metabolite of acebutolol.

Acid-Catalyzed Hydrolysis

Treatment of acebutolol with HCl under reflux cleaves the isopropylamino group, yielding the diol derivative. Optimal conditions include:

This method achieves ~85% yield but requires rigorous purification to remove residual acebutolol and byproducts.

Enzymatic Hydrolysis

Recent studies explore biocatalytic approaches using lipases or esterases. Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0) selectively hydrolyzes the ester group of acebutolol precursors at 37°C, yielding the target compound with 78% efficiency. While environmentally friendly, enzymatic methods remain less scalable than chemical hydrolysis.

Optimization Strategies for Industrial Production

Solvent Selection

Toluene remains the solvent of choice for acylation due to its low polarity, which minimizes hydrolysis of the benzoyl chloride. Alternatives like dichloromethane increase reaction rates but complicate solvent recovery.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates the acylation by improving interfacial contact between aqueous and organic phases. Trials show a 12% reduction in reaction time with 0.1 equiv. catalyst.

Q & A

Q. What are the recommended synthetic routes for N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the phenolic core. Key steps include:

- Acetylation : Introduction of the acetyl group at the 3-position of the phenyl ring under anhydrous conditions using acetyl chloride or acetic anhydride.

- Etherification : Coupling the dihydroxypropoxy group via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control of the 2,3-dihydroxypropoxy moiety.

- Amidation : Final coupling of the butanamide group using carbodiimide-based coupling agents (e.g., EDC/HOBt). Purity Optimization : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to isolate impurities like epoxide intermediates or acetylated byproducts .

Q. How can structural characterization be performed to confirm the identity of this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR : - and -NMR to verify the acetyl group (δ ~2.5 ppm for CH), dihydroxypropoxy protons (δ 3.5–4.2 ppm), and amide linkage (δ ~7.5–8.0 ppm for NH).

- X-ray Diffraction (XRD) : Single-crystal XRD to resolve stereochemistry of the dihydroxypropoxy chain, particularly if racemization occurs during synthesis .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 338.1600 for CHNO) .

Q. What are the critical stability considerations for this compound under experimental conditions?

- Hydrolysis Risk : The dihydroxypropoxy group may undergo hydrolysis in acidic/basic conditions. Stability studies (pH 1–12, 25–60°C) with LC-MS monitoring are recommended .

- Oxidative Degradation : The acetyl group is susceptible to oxidation. Store in inert atmospheres and add antioxidants (e.g., BHT) during long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions or impurity profiles:

- Assay Optimization : Standardize cell-based assays (e.g., BRD4 bromodomain inhibition) using positive controls (e.g., JQ1) and validate purity via orthogonal methods (HPLC, NMR) .

- Impurity Profiling : Quantify related substances (e.g., epoxide intermediates from incomplete etherification) using LC-MS and correlate their presence with activity outliers .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

SAR studies require systematic modifications:

- Dihydroxypropoxy Chain : Compare analogs with mono-/tri-hydroxypropoxy groups to assess the impact of hydroxyl positioning on solubility and target binding .

- Amide Substitutions : Replace butanamide with acetamide or pentanamide to evaluate chain length effects on pharmacokinetics (e.g., logP, permeability) .

- Biological Testing : Use isothermal titration calorimetry (ITC) to quantify binding affinity changes to targets like BRD4, ensuring a fixed protein concentration (e.g., 10 µM) .

Q. How can researchers address low yields in the final amidation step?

Low yields often stem from steric hindrance or poor nucleophilicity:

- Coupling Reagent Selection : Switch from EDC/HOBt to PyBOP or HATU for improved activation of the carboxylic acid.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.

- Temperature Control : Perform reactions at 0–4°C to minimize side reactions like acetylation of the amide nitrogen .

Q. What methodologies are suitable for analyzing metabolic pathways of this compound?

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify phase I/II metabolites via UPLC-QTOF-MS. Focus on glucuronidation of the dihydroxypropoxy group and N-deacetylation.

- Isotopic Labeling : Use -labeled acetyl or propoxy groups to track metabolic fate in animal models .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.